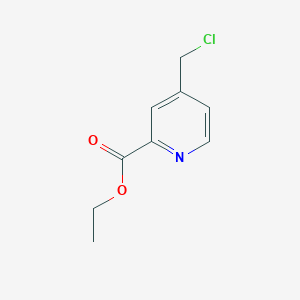
4-(氯甲基)吡啶甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Ethyl 4-(chloromethyl)picolinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用机制
Target of Action
Ethyl 4-(chloromethyl)picolinate is a synthetic compound that is part of the picolinic acid and picolinate compounds, which are a remarkable class of synthetic auxin herbicides . The primary target of this compound is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor that plays a crucial role in the regulation of plant growth and development.
Mode of Action
The compound interacts with its target, AFB5, by docking with the receptor This interaction triggers a series of biochemical reactions that lead to changes in plant growth and development
Biochemical Pathways
The interaction of Ethyl 4-(chloromethyl)picolinate with AFB5 affects the auxin signaling pathway, which is a key biochemical pathway in plants . This pathway regulates various aspects of plant growth and development.
Pharmacokinetics
The compound is known to be stable under inert atmosphere and at temperatures between 2-8°c
Result of Action
It is known that the compound has potent herbicidal activity
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-(chloromethyl)picolinate can be synthesized through various methods. One common method involves the chloromethylation of ethyl picolinate. This reaction typically uses chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) under mild conditions .
Industrial Production Methods
Industrial production methods for ethyl 4-(chloromethyl)picolinate often involve large-scale chloromethylation processes. These processes use similar reagents and conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .
化学反应分析
Types of Reactions
Ethyl 4-(chloromethyl)picolinate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include methyl derivatives.
相似化合物的比较
Similar Compounds
Ethyl 4-amino-6-(chloromethyl)picolinate: Similar structure but with an amino group at the 4-position.
Ethyl 6-(chloromethyl)picolinate: Similar structure but with the chloromethyl group at the 6-position.
Uniqueness
Ethyl 4-(chloromethyl)picolinate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The position of the chloromethyl group influences its chemical behavior and interaction with molecular targets, making it a valuable compound for various applications .
属性
IUPAC Name |
ethyl 4-(chloromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-5-7(6-10)3-4-11-8/h3-5H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAUVXOHOQYTII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B177775.png)


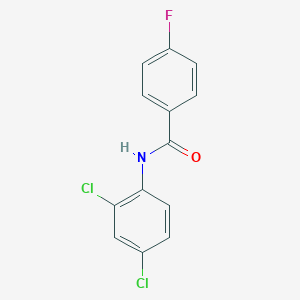
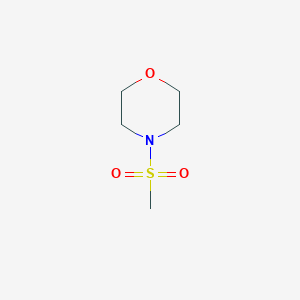
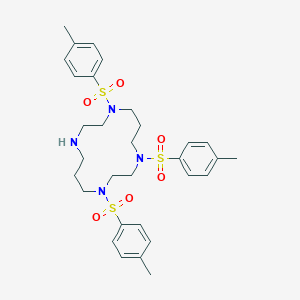
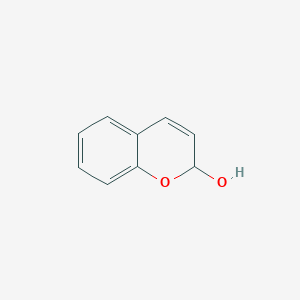
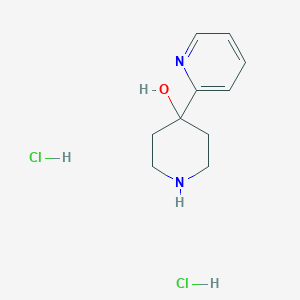
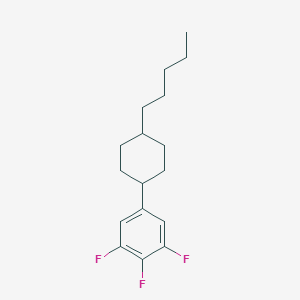
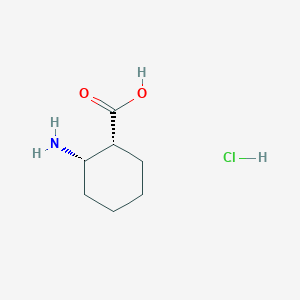

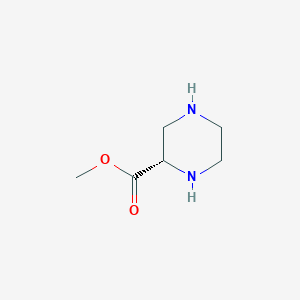
![2-[3-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B177808.png)
![1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B177810.png)
